CEFTRIAXONE SODIUM

概要

説明

ロセフィンは、化学的にセフトリアキソンとして知られており、第3世代セファロスポリン系抗生物質です。 これは、中耳炎、心内膜炎、髄膜炎、肺炎、骨および関節感染症、腹腔内感染症、皮膚感染症、尿路感染症、淋病、および骨盤炎症性疾患など、さまざまな細菌感染症の治療に広く使用されています . ロセフィンは、静脈内または筋肉内投与され、グラム陰性菌に対する広域スペクトル活性が知られています .

準備方法

合成経路と反応条件

セフトリアキソンは、抗生物質活性に不可欠なβ-ラクタム環の形成を含む、複数段階のプロセスで合成されます。 反応条件は、通常、目的の化学構造の正しい形成を確実にするために、有機溶媒、制御された温度、および特定の触媒の使用が含まれます .

工業生産方法

セフトリアキソンの工業生産には、7-ACAコアを生成するための大規模な発酵プロセスが含まれ、その後、必要な側鎖を導入するために化学修飾が行われます。 最終生成物は、結晶化および濾過技術によって精製され、無菌の注射可能な形態の抗生物質が得られます .

化学反応の分析

Degradation Mechanisms

Ceftriaxone sodium undergoes degradation via hydrolysis, oxidation, and electrochemical pathways:

Hydrolytic Degradation

-

Acidic Conditions : 11% degradation after 24 hours (0.1M HCl, 25°C), forming des-cephalosporin products .

-

Alkaline Conditions : Stable at pH 7.4 but degrades rapidly above pH 9 via β-lactam ring opening .

Electrochemical Degradation

Cyclic voltammetry studies in sodium halide solutions reveal:

-

With Cl⁻/Br⁻ : Complete degradation in 10–30 minutes via reaction with electrogenerated hypohalous acids (HOCl, HOBr) .

-

With I⁻ : Instantaneous interaction forming I<sub>3</sub>⁻ complexes, altering the cephalosporin core .

Oxidative Degradation

Stability Under Storage Conditions

Stability varies significantly with hydration state and temperature:

Table 2: Stability Across Storage Conditions

Dehydration studies show seven distinct water-binding sites in the sesquaterhydrate structure, with two near the C-3 triazine side chain influencing stability .

Metal Ion Interactions

This compound forms insoluble complexes with divalent cations:

Table 3: Metal Interaction Outcomes

These interactions necessitate caution in IV formulations with calcium-containing solutions .

Photolytic and Thermal Degradation

科学的研究の応用

Clinical Applications

Ceftriaxone sodium is indicated for the treatment of several infections, including:

- Lower Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and other common skin flora.

- Urinary Tract Infections : Used for uncomplicated infections typically caused by Escherichia coli and Klebsiella species.

- Gonorrhea : Recommended for treating uncomplicated gonococcal infections.

- Pelvic Inflammatory Disease : Administered to manage infections in female reproductive organs.

- Meningitis : Utilized for its ability to penetrate the blood-brain barrier, treating bacterial meningitis effectively.

- Sepsis : Employed as part of empiric therapy in suspected cases of sepsis until specific pathogens are identified.

Table 1: Summary of Clinical Applications

| Infection Type | Common Pathogens | Dosage Form |

|---|---|---|

| Lower Respiratory Tract Infections | Streptococcus pneumoniae, H. influenzae | Injection (1g/2g) |

| Skin and Soft Tissue Infections | Staphylococcus aureus, E. coli | Injection (1g/2g) |

| Urinary Tract Infections | E. coli, Klebsiella spp. | Injection (1g/2g) |

| Gonorrhea | Neisseria gonorrhoeae | Injection (250mg) |

| Pelvic Inflammatory Disease | Mixed flora | Injection (1g/2g) |

| Meningitis | Various meningococci | Injection (2g) |

| Sepsis | Multiple Gram-negative organisms | Injection (1g/2g) |

Pharmacokinetics

Ceftriaxone exhibits favorable pharmacokinetic properties, including:

- High Bioavailability : Administered intravenously or intramuscularly, achieving high serum concentrations.

- Long Half-Life : Allows for once or twice daily dosing, improving patient compliance.

- Distribution : Rapidly distributes into various body tissues and fluids, including cerebrospinal fluid.

Case Studies

- Meningitis Treatment : A study published in the Journal of Clinical Microbiology reported successful treatment outcomes in patients with bacterial meningitis using ceftriaxone. The study highlighted the drug's ability to achieve therapeutic concentrations in cerebrospinal fluid, crucial for effective treatment .

- Sepsis Management : Research conducted at a major hospital indicated that ceftriaxone, when used as part of a combination therapy for sepsis, significantly reduced mortality rates compared to monotherapy with other antibiotics .

- Pelvic Inflammatory Disease : A clinical trial demonstrated that ceftriaxone administered alongside doxycycline resulted in improved outcomes for women diagnosed with pelvic inflammatory disease, showcasing its efficacy against polymicrobial infections .

Resistance Patterns

While ceftriaxone is effective against many pathogens, resistance has been observed, particularly among certain strains of Enterobacter. Continuous surveillance and susceptibility testing are essential to guide appropriate use and mitigate resistance development.

Table 2: Resistance Patterns

| Pathogen | Resistance Rate (%) | Implications |

|---|---|---|

| Enterobacter spp. | 20-30% | Consider alternative therapies |

| Klebsiella pneumoniae | 10-15% | Monitor susceptibility closely |

| Neisseria gonorrhoeae | Increasing | Need for combination therapy |

作用機序

セフトリアキソンは、細菌の細胞壁合成を阻害することによってその効果を発揮します。 細菌細胞膜のペニシリン結合タンパク質(PBP)に結合し、細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を防ぎます . これにより、細胞壁が弱くなり、最終的には細菌細胞の溶解と死を引き起こします . セフトリアキソンの分子標的はさまざまなPBPを含み、その活性は、グラム陰性菌の外膜に浸透する能力によって強化されます .

類似の化合物との比較

セフトリアキソンは、多くの場合、他のセファロスポリン系抗生物質や抗生物質と比較されます。以下などです。

セフォタキシム: 抗菌活性は似ていますが、半減期が短い、別の第3世代セファロスポリン.

セフェピム: グラム陽性菌に対してより幅広い活性を示す、第4世代セファロスポリン.

シプロフロキサシン: 細菌のDNAジャイレースを標的にする、異なる作用機序を持つ、フルオロキノロン系抗生物質.

セフトリアキソンは、1日1回の投与を可能にする長い半減期と、中枢神経系への高い浸透性が特徴であり、髄膜炎の治療に特に有効です .

類似化合物との比較

Ceftriaxone is often compared with other cephalosporins and antibiotics, such as:

Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity but a shorter half-life.

Cefepime: A fourth-generation cephalosporin with broader activity against gram-positive bacteria.

Ciprofloxacin: A fluoroquinolone antibiotic with a different mechanism of action, targeting bacterial DNA gyrase.

Ceftriaxone is unique in its long half-life, allowing for once-daily dosing, and its high penetration into the central nervous system, making it particularly effective for treating meningitis .

生物活性

Ceftriaxone sodium is a broad-spectrum cephalosporin antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is primarily characterized by its bactericidal properties, mechanism of action, pharmacokinetics, and clinical implications, including adverse effects and resistance patterns.

Ceftriaxone exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane, disrupting the synthesis of mucopeptides essential for cell wall integrity. This binding leads to the formation of defective cell walls, resulting in bacterial lysis and death. Ceftriaxone is particularly effective against a range of gram-positive and gram-negative bacteria due to its stability against various beta-lactamases, including penicillinases and cephalosporinases .

In Vitro Activity

Ceftriaxone demonstrates significant in vitro activity against numerous pathogens:

- Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus.

- Gram-negative bacteria : High efficacy against Enterobacteriaceae, with limited activity against Pseudomonas aeruginosa and Acinetobacter species .

- Anaerobic bacteria : Exhibits activity against certain anaerobes, although its primary use is for aerobic infections .

The following table summarizes the spectrum of activity:

| Bacterial Group | Activity |

|---|---|

| Gram-positive cocci | Effective |

| Gram-negative bacilli | High efficacy |

| Anaerobes | Moderate efficacy |

| Pseudomonas aeruginosa | Minimal activity |

Pharmacokinetics

Ceftriaxone is administered parenterally (intravenously or intramuscularly), as it has poor oral bioavailability (<1%). It achieves high plasma concentrations rapidly, with a half-life ranging from 5.8 to 8.7 hours depending on dosage . The drug is approximately 95% bound to plasma proteins at lower concentrations, decreasing at higher concentrations. Ceftriaxone also crosses the blood-brain barrier and is excreted primarily through the kidneys .

Clinical Efficacy

Ceftriaxone has been evaluated in numerous clinical studies:

- A study comparing ceftriaxone with sodium penicillin G for severe leptospirosis showed no significant difference in outcomes between the two treatments, indicating ceftriaxone's effectiveness in serious infections .

- In a cohort of 55 patients with various infections, ceftriaxone achieved an overall clinical cure rate of 93% .

Adverse Effects and Case Studies

Despite its efficacy, ceftriaxone can cause several adverse effects:

- Pseudolithiasis : A notable case study reported a 54-year-old female who developed gallbladder stones after ceftriaxone treatment for an upper respiratory infection. The condition resolved six weeks after discontinuation of the drug, highlighting the importance of monitoring for this potential side effect .

- Agranulocytosis : Another case involved a patient who developed agranulocytosis during treatment with ceftriaxone but recovered after changing medications .

Resistance Patterns

Resistance to ceftriaxone can occur through several mechanisms:

特性

Key on ui mechanism of action |

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |

|---|---|

CAS番号 |

74578-69-1 |

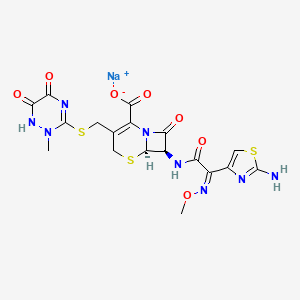

分子式 |

C18H17N8NaO7S3 |

分子量 |

576.6 g/mol |

IUPAC名 |

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1 |

InChIキー |

YOBPSXOHCHDCMU-UHFFFAOYSA-M |

SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

異性体SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na] |

正規SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

外観 |

White to light yellow solid powder. |

Color/Form |

Fluffy white powder White crystalline powde |

melting_point |

155 °C > 155 °C |

Key on ui other cas no. |

113852-37-2 149394-66-1 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |

賞味期限 |

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |

溶解性 |

1.05e-01 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。